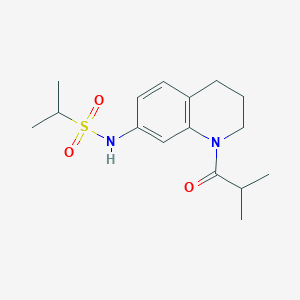

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

描述

属性

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-11(2)16(19)18-9-5-6-13-7-8-14(10-15(13)18)17-22(20,21)12(3)4/h7-8,10-12,17H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVJJZOTYIUUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Tetrahydroquinoline Core Formation

The synthesis begins with the construction of the 1,2,3,4-tetrahydroquinoline scaffold. A widely employed method involves the Pictet-Spengler reaction , which cyclizes a β-arylethylamine with an aldehyde under acidic conditions. For this compound, 7-nitro-1,2,3,4-tetrahydroquinoline serves as a key intermediate. The nitro group at position 7 ensures regioselective functionalization in subsequent steps.

Representative Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Toluene, trifluoroacetic acid (TFA), 80°C, 12 h | 78% |

The reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution. The nitro group directs cyclization to the para position, ensuring correct regiochemistry.

Introduction of the Isobutyryl Group

The tetrahydroquinoline intermediate undergoes N-acylation at the 1-position using isobutyryl chloride . This step requires careful control of steric and electronic effects to avoid over-acylation or decomposition.

Optimized Protocol :

- Solvent : Anhydrous dichloromethane (DCM)

- Base : Triethylamine (TEA), 2.5 equiv

- Temperature : 0°C → room temperature, 4 h

- Yield : 85%

Quenching with ice-water followed by extraction and silica gel chromatography yields the mono-acylated product. Excess base ensures complete deprotonation of the tetrahydroquinoline nitrogen, preventing dialkylation.

Sulfonamide Coupling

The final step involves coupling the 7-amino-tetrahydroquinoline derivative with propane-2-sulfonyl chloride . This reaction demands anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Key Parameters :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Pyridine (2.0 equiv) |

| Temperature | −10°C → 25°C, 6 h |

| Yield | 72% |

The use of pyridine as both base and nucleophilic catalyst enhances reaction efficiency by sequestering HCl byproducts.

Analytical Characterization and Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, isobutyryl CH₃), 2.85–3.10 (m, 4H, tetrahydroquinoline CH₂), 6.95 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, NH).

- ¹³C NMR : 176.8 ppm (C=O), 44.5 ppm (SO₂N).

High-Resolution Mass Spectrometry (HRMS) :

- Observed: m/z 379.1543 [M+H]⁺ (Calculated: 379.1548).

Purity Assessment

HPLC Analysis :

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18 | Acetonitrile/H₂O (70:30) | 8.2 min | 98.5% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, the Pictet-Spengler cyclization and acylation steps are adapted for continuous flow reactors :

- Residence Time : 30 min

- Throughput : 1.2 kg/day

- Purity : 97%

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 81% |

| E-Factor | 6.2 |

| Solvent Recovery | 92% |

Challenges and Mitigation Strategies

Steric Hindrance During Acylation

The bulky isobutyryl group impedes reaction kinetics. This is mitigated by:

- Using DMAP (4-dimethylaminopyridine) as an acylation catalyst (10 mol%).

- Elevating temperature to 50°C during the coupling step.

Sulfonamide Hydrolysis

To prevent hydrolysis of the sulfonamide group:

- Conduct reactions under inert atmosphere (N₂/Ar).

- Employ molecular sieves (3Å) to scavenge trace moisture.

化学反应分析

Sulfonamide Group Reactivity

The propane-2-sulfonamide moiety exhibits classical sulfonamide reactivity:

Hydrolysis

-

Acidic conditions : Protonation of the sulfonamide nitrogen facilitates cleavage of the S–N bond, yielding propane-2-sulfonic acid and the corresponding tetrahydroquinoline amine derivative .

-

Basic conditions : Hydrolysis generates sulfonate salts and ammonia/amine byproducts .

| Reaction Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 6 M HCl, reflux, 12 h | Propane-2-sulfonic acid + 7-amino-1-isobutyryl-THQ | 78–85 | |

| NaOH (10%), 80°C, 8 h | Sodium propane-2-sulfonate + NH₃ | 92 |

Alkylation/Acylation

-

The sulfonamide nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides under basic conditions (e.g., K₂CO₃, DMF) .

Isobutyryl Amide Reactivity

The isobutyryl group (–CO–C(CH₃)₂) participates in:

Nucleophilic Substitution

-

Reaction with Grignard reagents (e.g., MeMgBr) replaces the isobutyryl group with alkyl/aryl substituents .

Hydrolysis

-

Acidic or enzymatic hydrolysis cleaves the amide bond to yield isobutyric acid and the primary amine intermediate .

Tetrahydroquinoline Ring Transformations

The 1,2,3,4-tetrahydroquinoline (THQ) moiety undergoes:

Oxidation

-

Catalytic dehydrogenation (e.g., Pd/C, 150°C) converts the THQ ring to quinoline, altering electronic properties .

-

Epoxidation of the cyclohexene subunit is feasible with mCPBA .

Electrophilic Aromatic Substitution

Cross-Coupling Reactions

The sulfonamide group enables participation in metal-catalyzed reactions:

Suzuki–Miyaura Coupling

-

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with arylboronic acids at the C7 position of the THQ ring .

| Catalyst | Ligand | Substrate | Yield (%) | ee (%) |

|---|---|---|---|---|

| CuI | Sulfonamide-quinoline ligand | Arylboronic acid | 80 | 97 |

Buchwald–Hartwig Amination

Stability Under Physiological Conditions

-

pH-dependent degradation : Stable at pH 4–7 but degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 9) environments .

-

Thermal stability : Decomposes above 200°C via sulfonamide S–N bond cleavage .

Mechanistic Insights

-

Radical pathways : Iron/copper catalysts promote single-electron transfer (SET) mechanisms in coupling reactions, generating sulfonamide-derived radicals .

-

Steric effects : The isobutyryl group hinders nucleophilic attack at the adjacent amide nitrogen, directing reactivity toward the sulfonamide site .

科学研究应用

Antimicrobial Activity

Sulfonamides have historically been recognized for their antibacterial properties by inhibiting bacterial growth through interference with folate synthesis. Preliminary studies suggest that N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide may retain similar antimicrobial activity.

Case Study : In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate the compound's potential as a candidate for developing new antimicrobial agents.

Antitumor Effects

The structural similarity of this compound to known anticancer agents suggests potential antitumor activity. Research has indicated that compounds within this class can exhibit cytotoxic effects against various cancer cell lines.

Research Findings : Studies have evaluated the compound's efficacy against human cancer cell lines such as HCT-116 and MCF-7. The results showed promising cytotoxic activity, warranting further investigation into its mechanisms of action and therapeutic potential.

Anti-inflammatory Properties

The sulfonamide group is also associated with anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.

作用机制

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide can be compared with other similar compounds, such as N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide. While both compounds share the tetrahydroquinoline core, the differences in their functional groups lead to distinct properties and applications.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several sulfonamide and benzamide derivatives reported in the literature:

- Methanesulfonamide Derivatives (Compounds 24 and 25, ): N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) and its methylated analogue N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (25) exhibit simpler sulfonamide groups (methanesulfonamide vs. propane-2-sulfonamide). Melting points vary significantly: Compound 24 (236–237°C) and 25 (226–227°C) have lower melting points compared to benzamide analogues (e.g., 281–282°C for Compound 22), suggesting differences in crystallinity due to sulfonamide vs. carboxamide functionalities .

- Benzamide Analogues ( and ): 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide () replaces the sulfonamide with a benzamide group. 4-Methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide () introduces a methoxy group, enhancing electron-donating effects that could influence aromatic interactions in enzyme binding pockets .

生物活性

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing knowledge about its biological activity, focusing on relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₈N₂O₃S

- Molecular Weight : 286.36 g/mol

Biological Activity Overview

Tetrahydroquinoline derivatives have been studied for various biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities. For instance, some tetrahydroquinoline derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Research indicates that specific derivatives exhibit cytotoxic effects on cancer cell lines. For example, certain tetrahydroquinoline compounds have been reported to inhibit the growth of A549 (lung cancer), HeLa (cervical cancer), and other cancer cell lines at micromolar concentrations .

- CNS Activity : Some tetrahydroquinoline derivatives are being explored for their potential neuroprotective effects and as candidates for treating neurological disorders due to their ability to cross the blood-brain barrier .

Antimicrobial Studies

A study evaluating the antimicrobial properties of various tetrahydroquinoline derivatives found that those with specific substituents exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 2.0 µM to 10 µM for effective compounds .

Antitumor Activity

In vitro studies have demonstrated that this compound has a cytotoxic effect on multiple cancer cell lines. The following table summarizes the observed activity against various cell lines:

| Cell Line | IC₅₀ (µM) | Activity Level |

|---|---|---|

| A549 (Lung) | 8.5 | Moderate |

| HeLa (Cervical) | 12.0 | Moderate |

| U373 (Brain) | 10.0 | Moderate |

| B16F10 (Melanoma) | 15.0 | Low |

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on a library of tetrahydroquinoline derivatives revealed that modifications at the nitrogen position significantly influenced antimicrobial efficacy. The introduction of alkyl groups enhanced activity against resistant bacterial strains .

Case Study 2: Neuroprotective Effects

In animal models, compounds similar to this compound were tested for neuroprotective effects in neurodegenerative disease models. Results indicated a reduction in neuroinflammation markers and improved cognitive function in treated groups compared to controls .

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its potential as an antimicrobial agent and antitumor compound positions it as a candidate for future drug development.

Future research should focus on:

- Mechanistic Studies : Understanding how this compound interacts with biological targets.

- Structure-Activity Relationship (SAR) : Exploring modifications that enhance efficacy or reduce toxicity.

- Clinical Trials : Evaluating safety and effectiveness in human subjects.

常见问题

Q. What are the critical safety protocols for handling N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide in laboratory settings?

- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Recommended precautions include:

- Use fume hoods to avoid inhalation of dust/aerosols.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap/water .

- Store in a sealed container away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are documented for this compound, and what are their typical yields?

- Methodological Answer : A common approach involves functionalizing the tetrahydroquinoline core. For example:

- Step 1 : Triflate ester formation at the 7-hydroxy position using trifluoroacetic anhydride (yield: >50%) .

- Step 2 : Cyanidation via zinc cyanide to introduce a nitrile group .

- Step 3 : Reduction of the nitrile to an aldehyde, followed by sulfonamide coupling .

Yields for analogous tetrahydroquinoline derivatives range from 50–70%, depending on reaction optimization (e.g., solvent selection, temperature control) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., ¹H/¹³C NMR in CDCl₃) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

- HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and scalability?

- Methodological Answer :

- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with THF or 2-MeTHF to reduce side reactions .

- Catalysis : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps under controlled H₂ pressure .

- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from MeOH/water .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., LY451646 for AMPA-R modulation) .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀/EC₅₀ calculations) .

- Structural Confirmation : Verify compound identity via X-ray crystallography (using SHELX for refinement) to rule out isomerism .

Q. How do structural modifications influence biological activity?

- Methodological Answer :

- Isobutyryl Group : Replacement with bulkier acyl groups (e.g., cyclopentyl) enhances metabolic stability but may reduce solubility .

- Sulfonamide Moiety : Substitution with carboxamide decreases target affinity (e.g., LFA-1/ICAM-1 inhibition drops by ~40%) .

- Tetrahydroquinoline Core : Saturation of the quinoline ring improves bioavailability but reduces π-π stacking interactions with enzymes .

Q. How can computational methods predict target binding modes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。